molecular formula C19H24N4O3 B2368993 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705375-42-3

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2368993
CAS No.: 1705375-42-3
M. Wt: 356.426
InChI Key: SGLHEUSOGKJJSE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group, a piperidine scaffold, and a fused tetrahydrobenzoisoxazole moiety. The oxadiazole and isoxazole rings contribute to its electron-deficient nature, which may influence interactions with biological targets .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-19(17-14-5-1-2-6-15(14)25-21-17)23-9-3-4-12(11-23)10-16-20-18(22-26-16)13-7-8-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLHEUSOGKJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of a piperidine ring and a benzo[d]isoxazole moiety linked through a methanone group. The presence of the 1,2,4-oxadiazole ring is particularly significant due to its known biological properties.

Antifungal Activity

Research has highlighted the antifungal potential of oxadiazole derivatives. For instance, a study synthesized various benzamide derivatives containing oxadiazole and evaluated their activity against several fungal strains. Compounds with the oxadiazole moiety exhibited considerable antifungal activity against Botrytis cinerea and other fungi, suggesting that similar derivatives may possess effective antifungal properties .

Anticancer Properties

The structural components of the target compound suggest potential anticancer activity. Compounds with oxadiazole rings have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies indicate that certain oxadiazole derivatives can downregulate oncogenic pathways and activate tumor suppressor genes .

Neuroprotective Effects

The piperidine structure in the compound is associated with neuroprotective effects. Research indicates that piperidine derivatives can enhance cognitive function and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's . The combination with the benzo[d]isoxazole moiety may further enhance these effects through modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Compounds containing piperidine structures often interact with neurotransmitter receptors, potentially leading to enhanced synaptic transmission and neuroprotection.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .

Study on Antifungal Activity

A recent study synthesized a series of oxadiazole-based compounds and tested them against Fusarium graminearum. The results showed that compounds similar to our target exhibited fungicidal activity exceeding that of standard treatments .

Neuroprotective Study

In another investigation focusing on neuroprotection, piperidine derivatives were shown to protect neuronal cells from oxidative stress-induced damage. This suggests that the inclusion of piperidine in our target compound may confer similar protective benefits .

Scientific Research Applications

Overview

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone has garnered attention in various fields of scientific research due to its potential therapeutic applications and its utility in organic synthesis. This article delves into its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Therapeutic Potential

The compound's structure suggests potential activity against various diseases:

  • Neurological Disorders : The piperidine and oxadiazole components may influence neurotransmitter systems, making this compound a candidate for treating conditions such as depression and anxiety disorders.
  • Metabolic Disorders : Similar compounds have been investigated for their role in managing metabolic syndrome, including type 2 diabetes and obesity. The interaction with metabolic pathways could provide insights into new treatment modalities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit antimicrobial properties. The incorporation of the cyclopropyl group may enhance the biological activity of the compound against specific pathogens.

Building Block for Complex Molecules

The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create more complex molecules with tailored properties for pharmaceutical applications.

Reagent in Chemical Reactions

Due to its functional groups, this compound can act as a reagent in various organic reactions, including:

  • Nucleophilic Substitution : Facilitating the formation of new carbon-nitrogen bonds.
  • Cyclization Reactions : Contributing to the synthesis of heterocyclic compounds that are crucial in drug development.

Case Study 1: Neurological Applications

A study explored the effects of similar piperidine derivatives on serotonin receptors. Results indicated that these compounds could modulate receptor activity, suggesting that this compound might exhibit similar properties and could potentially be developed into a treatment for mood disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on oxadiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The study highlighted how structural modifications could enhance efficacy and reduce resistance . This supports the hypothesis that our compound may possess similar or enhanced antimicrobial properties due to its unique structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include molecules with variations in the heterocyclic core or substituents. Below is a comparative analysis based on available

Compound Core Heterocycle Substituents Key Properties
Target Compound (as above) 1,2,4-Oxadiazole, Isoxazole Cyclopropyl, Piperidine High lipophilicity (predicted logP ~3.2), moderate solubility in polar solvents
Pyrazolo[3,4-e]-1,2,4-triazine derivatives (from ) 1,2,4-Triazine Phenyl, amino, oxo groups Lower lipophilicity (logP ~1.8–2.5), higher aqueous solubility due to polar groups
Tetrahydrobenzoisoxazole-piperidine derivatives (hypothetical) Isoxazole, Piperidine Varied alkyl/aryl groups Improved metabolic stability compared to triazine analogues

Pharmacological and Physicochemical Insights

1,2,4-Oxadiazole vs. 1,2,4-Triazine: The oxadiazole ring in the target compound enhances metabolic stability compared to triazine derivatives, which are more prone to hydrolysis under physiological conditions .

Cyclopropyl Substitution :

  • The cyclopropyl group in the target compound likely increases steric hindrance, reducing off-target interactions compared to phenyl-substituted analogues (e.g., ’s derivatives).

Tetrahydrobenzoisoxazole vs.

Spectral Characterization (IR/NMR)

  • IR Data : The target compound’s oxadiazole C=N stretching (~1600 cm⁻¹) and isoxazole C-O-C vibrations (~1250 cm⁻¹) differ from triazine C=N stretches (~1650 cm⁻¹) in ’s derivatives .
  • ¹H NMR : The cyclopropyl group’s protons (δ ~0.8–1.2 ppm) and piperidine methylene signals (δ ~2.5–3.0 ppm) are distinct from the aromatic protons (δ ~7.0–8.0 ppm) in phenyl-substituted triazines .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, similar to methods described for triazine derivatives in . However, the cyclopropyl-oxadiazole linkage may require specialized conditions to avoid ring-opening side reactions.
  • Biological Activity: No direct data on the target compound’s activity is available in the provided evidence.
  • Evidence Limitations: The provided sources lack direct data on the target compound, necessitating extrapolation from structural analogues.

Preparation Methods

Preparation of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a cyclopropanecarbonyl chloride. A representative protocol involves:

  • Reacting cyclopropanecarbonyl chloride (1.2 eq) with aminooxyacetonitrile (1.0 eq) in dichloromethane at 0°C for 2 hr.
  • Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via silica chromatography to yield the oxadiazole aldehyde (75–82% yield).

Reductive Amination to Functionalize Piperidine

Piperidine is alkylated at the 3-position using a Mannich-like reaction:

  • Condensing 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) with piperidine (1.1 eq) and formaldehyde (1.5 eq) in ethanol at 60°C for 6 hr.
  • Reducing the imine intermediate with sodium cyanoborohydride (1.2 eq) in methanol at room temperature (12 hr), achieving 68% isolated yield.

Synthesis of Intermediate B: 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl Chloride

Cyclocondensation to Form the Tetrahydrobenzoisoxazole Core

The tetrahydrobenzoisoxazole is synthesized via nitrile oxide cycloaddition:

  • Treating cyclohexenone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (4 hr) to form the oxime.
  • Oxidizing the oxime with chloramine-T (1.5 eq) in acetonitrile at 50°C, followed by in situ cyclization to yield 4,5,6,7-tetrahydrobenzo[d]isoxazole (61% yield).

Carboxylation and Activation

The isoxazole is carboxylated using a Friedel-Crafts acylation:

  • Reacting the isoxazole with chloroacetyl chloride (1.1 eq) and AlCl₃ (1.3 eq) in dichloroethane at 0°C, then warming to 25°C for 3 hr.
  • Hydrolyzing the intermediate with 2N HCl to yield 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (57% yield).
  • Converting the acid to the acyl chloride using thionyl chloride (2.0 eq) in toluene under reflux (2 hr).

Coupling of Intermediates A and B via Methanone Bridge

Nucleophilic Acyl Substitution

The final methanone bridge is formed by reacting Intermediate A with Intermediate B:

  • Combining 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.0 eq) and 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl chloride (1.1 eq) in dry THF with triethylamine (2.0 eq) at 0°C.
  • Stirring at room temperature for 12 hr, followed by aqueous workup and recrystallization from ethyl acetate/hexanes (1:1) to afford the title compound in 65% yield.

Alternative Coupling Strategies

  • Schotten-Baumann Conditions : Using aqueous NaOH and dichloromethane, but lower yields (52%) due to hydrolysis side reactions.
  • Microwave-Assisted Coupling : Reducing reaction time to 30 min at 80°C with 70% yield, though requiring specialized equipment.

Optimization and Challenges

Steric Hindrance in Piperidine Functionalization

The 3-position of piperidine presents steric challenges during alkylation. Employing bulkier bases (e.g., DIPEA) improves regioselectivity, increasing yields to 74%.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Maintaining pH 6–8 during coupling prevents decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (hr) Key Advantages Limitations
Reductive Amination 68 18 Mild conditions, scalable Requires cyanoborohydride
Microwave Coupling 70 0.5 Rapid, high efficiency Specialized equipment needed
Schotten-Baumann 52 12 Aqueous compatibility Lower yield due to hydrolysis

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Optimize coupling reactions (e.g., amide bond formation between the piperidine and oxadiazole moieties) using catalysts like HATU or DCC. Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and purify intermediates via recrystallization (ethanol or ether) . For cyclopropyl-oxadiazole formation, employ cyclization reactions under reflux with triethylamine as a base . Final purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodology : Use NMR (1H/13C) to verify proton environments (e.g., piperidine CH2 groups at δ 2.5–3.5 ppm, isoxazole protons at δ 6.2–6.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+ = 415.18). X-ray crystallography resolves stereochemistry, particularly for chiral centers in the piperidine ring . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology : Determine solubility in DMSO (stock solution stability) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Evaluate stability under physiological conditions (37°C, 24 hours) via HPLC. Lipophilicity (LogP) can be predicted using SwissADME, with experimental validation via shake-flask method .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with other alkyl groups on the oxadiazole or altering the tetrahydrobenzoisoxazole ring ). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50 values with computational docking results (AutoDock Vina) to identify critical binding interactions .

Q. How can pharmacokinetic properties (ADME) be evaluated preclinically?

  • Methodology : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis. Conduct microsomal stability assays (human liver microsomes) to estimate metabolic clearance. In silico tools like SwissADME predict drug-likeness, while in vivo studies in rodents quantify bioavailability .

Q. How should contradictory biological data (e.g., varying IC50 across assays) be resolved?

  • Methodology : Verify compound purity via HPLC and LC-MS. Standardize assay conditions (e.g., ATP concentration in kinase assays). Test for off-target effects using broad-panel profiling (e.g., Eurofins CEREP panel). Compare results with structurally related reference compounds (e.g., celecoxib for COX-2 inhibition) .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

  • Methodology : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000 as precipitant). Co-crystallize with target proteins (e.g., kinases) using soaking methods. For stubborn crystals, employ cryo-protectants (glycerol) and synchrotron radiation for data collection .

Q. How can enantiomeric separation be achieved if the compound has chiral centers?

  • Methodology : Use chiral HPLC columns (Chiralpak IA/IB) with hexane:isopropanol mobile phases. Alternatively, synthesize diastereomers via derivatization with chiral resolving agents (e.g., Mosher’s acid) and separate via standard silica chromatography . Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

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